[2-Bromo-5-(3-methoxypropyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-bromo-5-(3-methoxypropyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-14-6-2-3-9-4-5-11(12)10(7-9)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANVFYZLMZYHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC(=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247088-93-2 | |
| Record name | [2-bromo-5-(3-methoxypropyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One common synthetic route includes the bromination of 2,5-dimethylphenol to obtain 2-bromo-5-methylphenol, which is then reacted with 3-methoxypropyl bromide in the presence of a base to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
[2-Bromo-5-(3-methoxypropyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
[2-Bromo-5-(3-methoxypropyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Bromo-5-(3-methoxypropyl)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and the methoxypropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Implications and Gaps
- Electronic Effects : The methoxypropyl group in the target compound likely donates electrons via oxygen, contrasting with halogen or -CF3 substituents in analogs. This could favor reactions like nucleophilic aromatic substitution.
- Synthetic Challenges : Steric hindrance from the methoxypropyl chain may complicate purification or further functionalization, as seen in bulky triazine derivatives .
- Applications: Potential use in agrochemicals (similar to methoprotryne) or as a boronation precursor (as in ) warrants further study.
Biological Activity
[2-Bromo-5-(3-methoxypropyl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves bromination of the precursor compound followed by a methanol reaction to introduce the hydroxymethyl group. The general synthetic route can be summarized as follows:
- Bromination : The compound is synthesized through bromination of 5-(3-methoxypropyl)phenol using bromine or N-bromosuccinimide (NBS) in suitable solvents.
- Hydroxymethylation : The bromo compound is then treated with formaldehyde in the presence of a base to yield this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exhibit effects such as:
- Antimicrobial Activity : In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through modulation of cytokine release.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Studies : A study evaluating the antimicrobial properties found that derivatives with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research published in medicinal chemistry journals highlighted that compounds containing brominated phenolic structures could reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
- Cytotoxicity Tests : Cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cell lines, suggesting a potential role in cancer therapeutics. The IC50 values for various derivatives were reported, indicating varying degrees of potency .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
